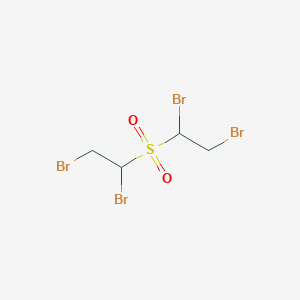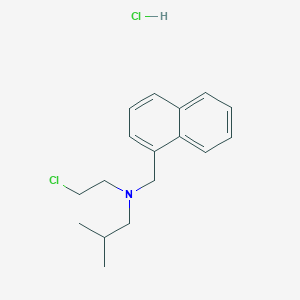
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: , also known by its chemical formula C23H19ClN4O3 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-(2-chlorobenzylidene)hydrazinecarbothioamide . Subsequent cyclization of this intermediate yields the target compound.
Reaction Conditions::- Cyclization occurs under acidic conditions (e.g., using hydrochloric acid) at an elevated temperature.
2-Chlorobenzaldehyde: reacts with in a solvent (such as ethanol or methanol) under reflux conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and safety is crucial in large-scale production.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituents on the triazole ring can be modified through substitution reactions.
Reduction: Reduction of the azo bond or other functional groups is possible.
Oxidation: Oxidizing agents like or .
Substitution: Various nucleophiles (e.g., , , or ).
Reduction: Reducing agents such as or .
Major Products:: The specific products depend on reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
Chemistry::
Bioconjugation: The compound’s thiol group allows for bioconjugation to biomolecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Anticancer Properties: Research suggests potential anticancer activity due to its interaction with cellular targets.
Antimicrobial Activity: Investigations into its antibacterial and antifungal effects are ongoing.
Dye Synthesis: The compound’s chromophoric properties make it useful in dye synthesis.
Material Science: It may find applications in materials like sensors or coatings.
Mecanismo De Acción
The exact mechanism remains an active area of study. It likely involves interactions with cellular proteins, signaling pathways, or enzymatic processes.
Comparación Con Compuestos Similares
While 4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique, similar compounds include:
- Other triazole derivatives with varying substituents .
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide: .
Propiedades
Fórmula molecular |
C15H10Cl2N4S |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[(E)-(2-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-7-5-10(6-8-12)14-19-20-15(22)21(14)18-9-11-3-1-2-4-13(11)17/h1-9H,(H,20,22)/b18-9+ |
Clave InChI |
UPKZPSWHNGTULU-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)

![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)



